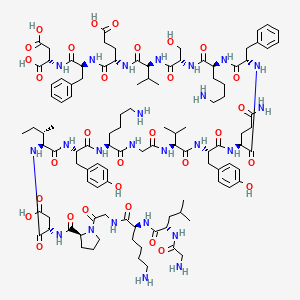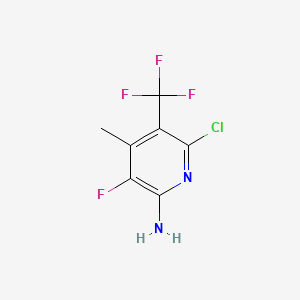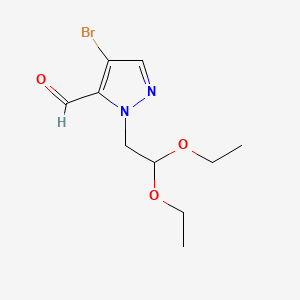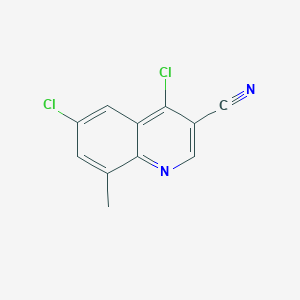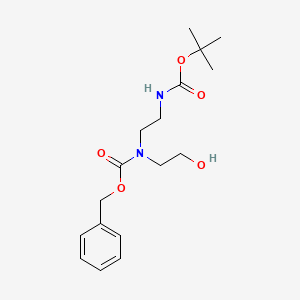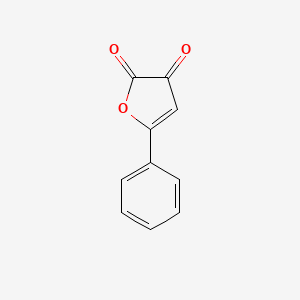
2,3-Furandione, 5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylfuran-2,3-dione is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a phenyl group at the 5-position and two keto groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Phenylfuran-2,3-dione can be synthesized through several methods. Another method includes the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with various reagents to form different derivatives .
Industrial Production Methods
Industrial production of 5-phenylfuran-2,3-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-phenylfuran-2,3-dione include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted furans, diols, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
5-Phenylfuran-2,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 5-phenylfuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-phenylfuran-2,3-dione include other furan derivatives such as:
- 4-Benzoyl-5-phenylfuran-2,3-dione
- 2,5-Furandicarboxylic acid
- 2-Furoic acid
Eigenschaften
CAS-Nummer |
55991-67-8 |
|---|---|
Molekularformel |
C10H6O3 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H6O3/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
FXAUZCQGFOUJDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


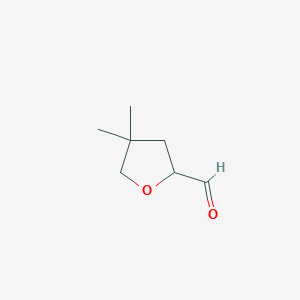

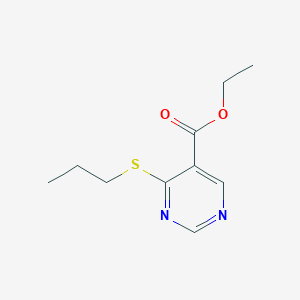
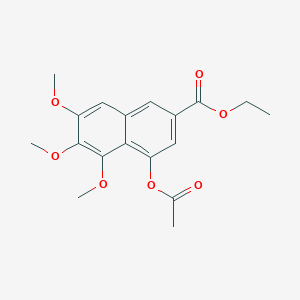
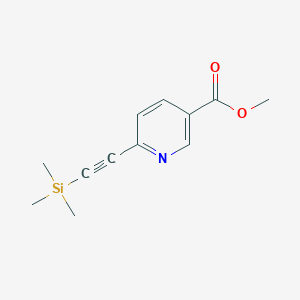
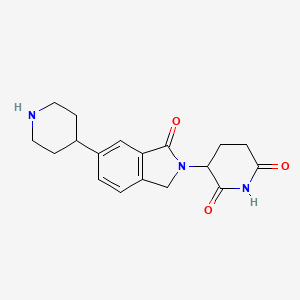
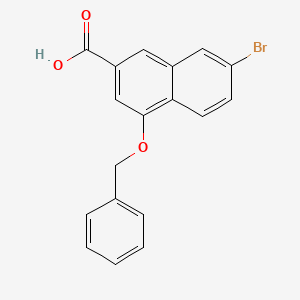
methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
